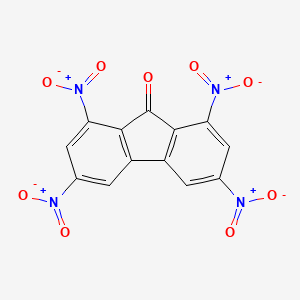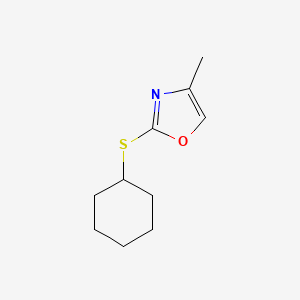![molecular formula C16H13ClO3 B14561330 Methyl 2-[(4-chlorophenyl)acetyl]benzoate CAS No. 61653-04-1](/img/structure/B14561330.png)
Methyl 2-[(4-chlorophenyl)acetyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-chlorophenyl)acetyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a 4-chlorophenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)acetyl]benzoate typically involves the esterification of 2-[(4-chlorophenyl)acetyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)acetyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Aqueous sodium hydroxide or hydrochloric acid
Conditions: Reflux
Products: 2-[(4-chlorophenyl)acetyl]benzoic acid, methanol
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperature
Products: Corresponding alcohol
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Varies depending on the nucleophile
Products: Substituted derivatives
Scientific Research Applications
Methyl 2-[(4-chlorophenyl)acetyl]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)acetyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-bromophenyl)acetyl]benzoate
- Methyl 2-[(4-fluorophenyl)acetyl]benzoate
- Methyl 2-[(4-methylphenyl)acetyl]benzoate
Uniqueness
Methyl 2-[(4-chlorophenyl)acetyl]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.
Properties
CAS No. |
61653-04-1 |
|---|---|
Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)acetyl]benzoate |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)14-5-3-2-4-13(14)15(18)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
JLNLYFWMASKWBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


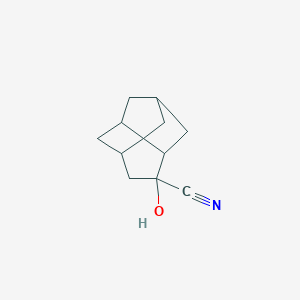
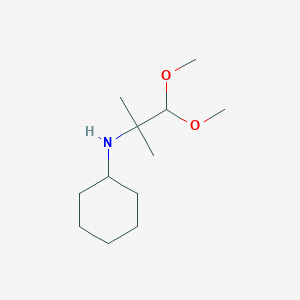
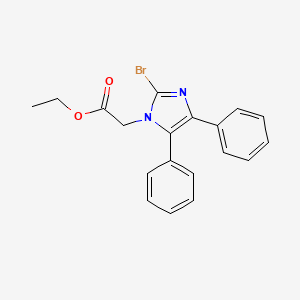

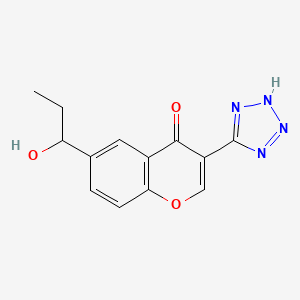
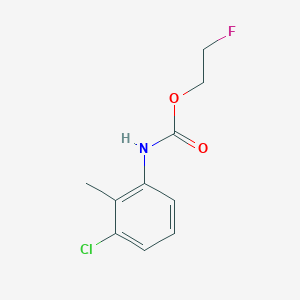
![N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14561288.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
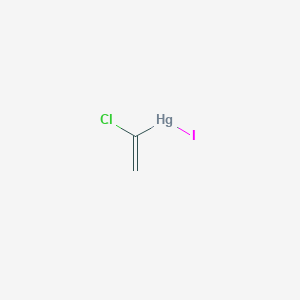
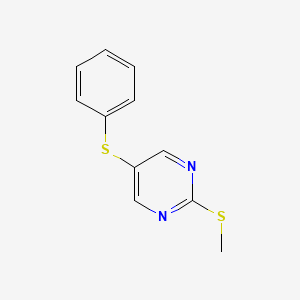
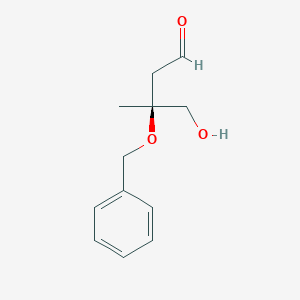
![3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14561318.png)
